molecular formula C10H12Cl2O B7943663 3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol

3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol

Cat. No.: B7943663
M. Wt: 219.10 g/mol
InChI Key: MTURJDIUIADCIJ-UHFFFAOYSA-N
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Description

General Overview of Dichlorophenyl-substituted Alcohols in Chemical Research

Dichlorophenyl-substituted alcohols are a class of compounds that have garnered considerable attention in chemical research, particularly in the fields of medicinal chemistry and materials science. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its reactivity and biological activity.

Research has explored various dichlorophenyl-substituted alcohols for their potential therapeutic applications. For example, some DL-dichlorophenyl alcohol amides have been synthesized and evaluated for their anticonvulsant properties. The position of the chlorine atoms on the phenyl ring is a critical determinant of their pharmacological potency. Additionally, chiral dichlorophenyl alcohols are valuable intermediates in the synthesis of antifungal agents like miconazole (B906) and econazole. The stereoselective synthesis of these alcohols is often achieved through biocatalysis using ketoreductases, which can produce the desired enantiomer with high purity.

Furthermore, the 2,6-dichloro substitution pattern is a key structural motif in various pharmacologically active compounds. For instance, the non-steroidal anti-inflammatory drug diclofenac (B195802) contains a 2,6-dichloroanilino group, and its reduction can yield the corresponding alcohol, 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol. researchgate.net This highlights the role of dichlorophenyl-substituted alcohols as both synthetic targets and derivatives of established pharmaceutical agents. The study of these compounds continues to be an active area of research, with a focus on developing novel synthetic methodologies and exploring their potential in various applications.

Chemical Significance of 3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol in Organic Synthesis and Reaction Design

While specific research detailing the synthetic applications of this compound is not extensively documented in the available literature, its chemical structure suggests a significant role as a versatile building block in organic synthesis. The compound is commercially available from various chemical suppliers, which indicates its use in research and development. arctomsci.combldpharm.combldpharm.com

The significance of the 2,6-dichlorophenyl moiety is underscored by its presence in complex, neurologically active molecules. For example, the compound LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, incorporates a 2-(2,6-dichlorophenyl)acetyl group. nih.govresearchgate.net The synthesis of such complex molecules often relies on the availability of smaller, functionalized building blocks. Therefore, this compound likely serves as a precursor or intermediate in the synthesis of larger, more complex target molecules, particularly in the pharmaceutical industry.

The primary alcohol functional group in this compound can undergo a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. The 2,6-dichloro substitution pattern provides steric bulk and specific electronic properties that can influence the reactivity and conformational preferences of the molecule and its derivatives. This makes it a valuable synthon for introducing the 2,6-dichlorophenyl group into a target structure, which can be crucial for achieving desired biological activity or material properties.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for Isomeric Dichlorophenyl-methylpropan-1-ols

AdductIonPredicted CCS (Ų) for 1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol uni.luPredicted CCS (Ų) for 1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol uni.lu
[M+H]⁺C₁₀H₁₃Cl₂O⁺141.7141.7
[M+Na]⁺C₁₀H₁₂Cl₂NaO⁺150.8150.8
[M-H]⁻C₁₀H₁₁Cl₂O⁻143.7143.7
[M+NH₄]⁺C₁₀H₁₆Cl₂NO⁺161.3161.3
[M+K]⁺C₁₀H₁₂Cl₂KO⁺145.7145.7
[M+H-H₂O]⁺C₁₀H₁₁Cl₂⁺138.5138.5

Note: This data is based on predictions for structural isomers of the title compound. uni.luuni.lu CCS data is valuable for analytical identification using mass spectrometry.

Historical Context and Evolution of Research on Related Aromatic Alcohols

The study of aromatic alcohols is intrinsically linked to the development of organic chemistry. Aromatic alcohols are a class of compounds where a hydroxyl group is attached to a carbon atom which is, in turn, bonded to an aromatic ring. researchgate.net This is in contrast to phenols, where the hydroxyl group is directly attached to the aromatic ring.

The historical journey of aromatic compounds began with the isolation of benzene (B151609) by Michael Faraday in 1825. This discovery laid the foundation for understanding the unique properties of aromatic systems, a concept that would later be termed "aromaticity". The subsequent elucidation of benzene's structure and the development of theories to explain its stability and reactivity paved the way for the synthesis and study of a vast array of aromatic derivatives, including aromatic alcohols.

Early research on aromatic alcohols was often driven by their natural occurrence and their use as fragrances, flavors, and preservatives. Over time, the focus expanded to their application as versatile intermediates in organic synthesis. The development of new synthetic methods and a deeper understanding of reaction mechanisms have allowed for the preparation of increasingly complex aromatic alcohols with tailored properties.

In recent decades, research on aromatic alcohols has been heavily influenced by the needs of the pharmaceutical and materials science industries. The incorporation of aromatic moieties, including substituted phenyl groups like the dichlorophenyl group, into molecules can impart specific biological activities or material characteristics. The evolution of research in this area reflects the broader trends in chemical sciences, moving from the study of naturally occurring substances to the rational design and synthesis of functional molecules for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-dichlorophenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-7(6-13)5-8-9(11)3-2-4-10(8)12/h2-4,7,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTURJDIUIADCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 2,6 Dichlorophenyl 2 Methylpropan 1 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 3-(2,6-dichlorophenyl)-2-methylpropan-1-ol, two primary disconnections are considered most logical:

Disconnection A (C2-C3 Bond): This disconnection breaks the bond between the isopropyl group and the benzylic carbon. This leads to two synthons: a (2,6-dichlorobenzyl) anion equivalent and an isobutyraldehyde (B47883) electrophile. The corresponding real-world reagents would be a 2,6-dichlorobenzyl Grignard or organolithium reagent and isobutyraldehyde. This is a powerful and convergent approach.

Disconnection B (C1-C2 Bond): This disconnection breaks the bond between the hydroxymethyl group and the adjacent carbon. This suggests a precursor like 3-(2,6-dichlorophenyl)-2-methylpropanoic acid or its corresponding ester, which can be reduced to the target alcohol. This route focuses on the elaboration of a side chain attached to the dichlorophenyl ring.

These disconnections form the basis for the synthetic strategies detailed below.

Established Synthetic Routes to this compound

Route 1: Grignard Addition to an Aldehyde

This route follows the logic of Disconnection A and is a classic and reliable method for C-C bond formation.

Specific Precursors and Catalytic Systems:

The key precursors for this route are 2,6-dichlorobenzyl bromide and isobutyraldehyde.

Formation of the Grignard Reagent: 2,6-Dichlorobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the 2,6-dichlorobenzylmagnesium bromide.

Nucleophilic Addition: The freshly prepared Grignard reagent is then added to isobutyraldehyde in a cooled reaction vessel. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

Work-up: The reaction is quenched with an aqueous acidic solution (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the resulting alkoxide and yield the target alcohol, this compound.

Step Reactants Reagents & Conditions Product
12,6-Dichlorobenzyl bromideMg, Anhydrous Et₂O or THF2,6-Dichlorobenzylmagnesium bromide
22,6-Dichlorobenzylmagnesium bromide, IsobutyraldehydeAnhydrous Et₂O or THF, low temperatureMagnesium alkoxide intermediate
3Magnesium alkoxide intermediateNH₄Cl (aq) or dilute HClThis compound

Route 2: Reduction of a Carboxylic Acid Derivative

This alternative pathway, based on Disconnection B, involves the formation of a carboxylic acid or ester intermediate, followed by reduction.

Alternative Mechanistic Pathways:

Malonic Ester Synthesis: A common method to construct the carbon skeleton is through malonic ester synthesis. 2,6-Dichlorobenzyl chloride can be used to alkylate diethyl malonate in the presence of a base like sodium ethoxide. The resulting disubstituted malonic ester can then be hydrolyzed and decarboxylated to yield 3-(2,6-dichlorophenyl)propanoic acid. This acid can then be methylated at the alpha position before reduction.

Reduction: The resulting 3-(2,6-dichlorophenyl)-2-methylpropanoic acid can be reduced to the target alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Alternatively, the carboxylic acid can be converted to its corresponding ester (e.g., by Fischer esterification with methanol (B129727) and a catalytic amount of acid) and then reduced with LiAlH₄ or diisobutylaluminium hydride (DIBAL-H).

Step Reactants Reagents & Conditions Product
12,6-Dichlorobenzyl chloride, Diethyl malonateNaOEt, EtOHDiethyl (2,6-dichlorobenzyl)malonate
2Diethyl (2,6-dichlorobenzyl)malonate1. NaOH (aq), Heat 2. H₃O⁺, Heat3-(2,6-Dichlorophenyl)propanoic acid
33-(2,6-Dichlorophenyl)propanoic acid1. SOCl₂ 2. CH₃OHMethyl 3-(2,6-dichlorophenyl)propanoate
4Methyl 3-(2,6-dichlorophenyl)propanoateLDA, CH₃IMethyl 3-(2,6-dichlorophenyl)-2-methylpropanoate
5Methyl 3-(2,6-dichlorophenyl)-2-methylpropanoateLiAlH₄, Et₂OThis compound

Stereoselective Synthesis of Enantiopure this compound

The carbon at position 2 of the propanol (B110389) chain is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Asymmetric Catalysis Approaches (e.g., Hydrogenation, Reduction)

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov

Asymmetric Reduction of a Ketone: A plausible route involves the synthesis of the corresponding ketone, 3-(2,6-dichlorophenyl)-2-methyl-1-propanone. This ketone could then be subjected to asymmetric reduction using a chiral catalyst. Noyori's asymmetric hydrogenation catalysts, which are ruthenium-based complexes with chiral phosphine (B1218219) ligands, are highly effective for the enantioselective reduction of ketones to alcohols. Alternatively, enzyme-catalyzed reductions using ketoreductases can offer high enantioselectivity under mild conditions.

Chiral Auxiliary-Based Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. bldpharm.comnih.gov After the desired stereocenter is created, the auxiliary is removed. nih.gov

Evans Asymmetric Alkylation: A well-established method for creating chiral centers alpha to a carbonyl group is the Evans asymmetric alkylation. An oxazolidinone chiral auxiliary, such as those derived from valine or phenylalanine, can be acylated with 3-(2,6-dichlorophenyl)propanoic acid. zsmu.edu.ua The resulting N-acyloxazolidinone can then be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. Subsequent alkylation of this enolate with methyl iodide would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, reductive cleavage of the auxiliary with a reagent like lithium borohydride (B1222165) (LiBH₄) would yield the enantiopure this compound.

Step Reactant Reagents & Conditions Key Intermediate/Product
1Chiral Oxazolidinone, 3-(2,6-Dichlorophenyl)propanoic acidPivaloyl chloride, Et₃NN-Acyl oxazolidinone
2N-Acyl oxazolidinoneLDA, THF, -78 °CChiral enolate
3Chiral enolateCH₃IAlkylated N-acyl oxazolidinone
4Alkylated N-acyl oxazolidinoneLiBH₄, Et₂O/H₂OEnantiopure this compound

Enzyme-Mediated Biotransformations for Stereocontrol

The creation of specific stereoisomers of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and often highly selective alternative to traditional chemical methods for achieving this stereocontrol. The advantages of using enzymes include their ability to catalyze reactions under mild conditions with high enantioselectivity and regioselectivity. researchgate.net

For a molecule like this compound, which contains a chiral center at the carbon bearing the hydroxyl group, enzyme-mediated biotransformations can be envisioned to proceed primarily through two strategic pathways: the asymmetric reduction of a prochiral ketone precursor or the kinetic resolution of a racemic mixture of the alcohol.

Asymmetric Reduction of 2,6-Dichlorophenyl-2-methylpropan-1-one:

The most direct enzymatic route to a specific enantiomer of this compound would be the asymmetric reduction of the corresponding prochiral ketone, 1-(2,6-dichlorophenyl)-2-methylpropan-1-one. This transformation is typically accomplished using alcohol dehydrogenases (ADHs) or carbonyl reductases, which are often dependent on nicotinamide (B372718) cofactors such as NADH or NADPH. nih.gov The stereochemical outcome of the reduction is determined by the specific enzyme used, as different ADHs can exhibit opposite stereopreferences.

Microbial whole-cell systems are particularly advantageous for these reductions as they can contain the necessary enzymes and provide an in-situ cofactor regeneration system, which is crucial for the economic feasibility of the process. nih.gov Organisms from the genera Rhodococcus, Bacillus, and various yeasts have been shown to be effective in the asymmetric reduction of a wide range of ketones. researchgate.net For sterically demanding substrates, novel carbonyl reductases and dehydrogenases derived from plant cells have also shown promise. nih.gov

Kinetic Resolution of Racemic this compound:

An alternative enzymatic strategy is the kinetic resolution of a racemic mixture of the alcohol. This method relies on an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. Lipases are widely used for this purpose due to their broad substrate tolerance and commercial availability. mdpi.com

For sterically hindered alcohols, finding a suitable lipase that can accommodate the bulky substrate is a key challenge. researchgate.net However, reports have shown successful resolutions of sterically hindered secondary alcohols through enzymatic alcoholysis of their esters, indicating that with the right choice of enzyme and reaction conditions, this can be a viable approach. ariel.ac.il

Enzyme ClassStrategyPrecursor/SubstratePotential OutcomeKey Considerations
Alcohol Dehydrogenase (ADH)Asymmetric Reduction1-(2,6-dichlorophenyl)-2-methylpropan-1-oneEnantiopure (R)- or (S)-alcoholCofactor regeneration, enzyme stereoselectivity
Carbonyl ReductaseAsymmetric Reduction1-(2,6-dichlorophenyl)-2-methylpropan-1-oneEnantiopure (R)- or (S)-alcoholSubstrate specificity for sterically hindered ketones
LipaseKinetic ResolutionRacemic this compoundOne enantiomer as alcohol, the other as esterEnzyme's ability to accept bulky substrates, choice of acyl donor
Epoxide HydrolaseKinetic ResolutionRacemic 2-methyl-2-(2,6-dichlorophenyloxirane)Enantiopure diol (if applicable)Availability of the epoxide precursor

Challenges and Innovations in Synthetic Approaches to Sterically Hindered and Chlorinated Alcohols

The synthesis of alcohols bearing both significant steric hindrance and multiple chlorine substituents on an aromatic ring, such as this compound, is fraught with challenges that necessitate innovative synthetic solutions.

Steric Hindrance: The presence of the isopropyl group adjacent to the benzylic alcohol function, coupled with the two chlorine atoms in the ortho positions of the phenyl ring, creates a highly crowded environment around the reactive center. This steric congestion can significantly impede the approach of reagents, leading to slow reaction rates or the need for harsh reaction conditions. For instance, in standard nucleophilic substitution reactions to introduce the hydroxyl group or in its conversion to other functional groups, the steric hindrance can be a major obstacle.

Electronic Effects of Chlorine Substituents: The two chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, they can influence the reactivity of benzylic intermediates.

Innovations in Overcoming Synthetic Hurdles:

To address these challenges, chemists have developed several innovative strategies:

Organometallic Reagents: The use of highly reactive organometallic reagents, such as Grignard or organolithium reagents, derived from 2,6-dichlorobromobenzene, can be employed to form the carbon-carbon bond with isobutyraldehyde. This approach can overcome the steric hindrance to a certain extent due to the high reactivity of these nucleophiles.

Catalytic Methods: The development of novel catalysts is crucial. For instance, in reductions of the corresponding ketone, catalysts with high activity and selectivity are needed to function effectively in the sterically crowded environment. Chemo-enzymatic methods, combining the power of biocatalysis for the stereoselective step with robust chemical transformations for other parts of the synthesis, are a promising innovative approach. nih.gov

Protecting Group Strategies: In multi-step syntheses, the judicious use of protecting groups for the hydroxyl function might be necessary to avoid undesired side reactions. The choice of protecting group is critical, as its introduction and removal must be efficient and compatible with the sterically hindered nature of the molecule.

ChallengeConsequencePotential Innovative Solution
High Steric HindranceSlow reaction rates, need for harsh conditionsUse of highly reactive organometallic reagents, development of specialized catalysts
Deactivated Aromatic RingDifficulty in further functionalization of the ringCross-coupling reactions (e.g., Suzuki, Heck) if further substitution is needed
Control of StereochemistryDifficulty in achieving high enantiomeric excessAsymmetric catalysis, biocatalysis (as discussed in 2.3.3)

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a chlorinated aromatic compound like this compound can be evaluated and improved through the lens of these principles.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Synthetic routes should be designed to be as "atom economical" as possible. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Use of Safer Solvents and Reagents: The choice of solvents and reagents is critical. Traditional syntheses often employ hazardous solvents like chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For the chlorination step in the synthesis of the starting materials, greener chlorinating agents that are more selective and produce less toxic byproducts are desirable. nih.gov For example, the use of tert-butyl hypochlorite (B82951) with a reusable zeolite catalyst has been shown to be a more selective and environmentally friendly method for the chlorination of some aromatic compounds. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste. As discussed previously, both metal-based and biological catalysts (enzymes) can play a significant role in the synthesis of this compound, contributing to a greener process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic methods are particularly advantageous in this regard, as enzymes typically operate under mild conditions. nih.gov

Waste Reduction: A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. This can be achieved through the selection of synthetic routes that produce fewer byproducts and allow for the recycling of solvents and catalysts.

Green Chemistry PrincipleApplication in SynthesisExample/Benefit
Atom EconomyDesigning addition-based reaction steps.Grignard addition to an aldehyde is more atom-economical than a multi-step process with leaving groups.
Safer SolventsReplacing hazardous solvents like dichloromethane (B109758) or benzene (B151609).Using water or a biodegradable solvent for enzymatic reactions.
CatalysisEmploying catalysts instead of stoichiometric reagents.Using a catalytic amount of a chiral catalyst for asymmetric reduction instead of a chiral auxiliary.
Energy EfficiencyPerforming reactions at ambient temperature and pressure.Enzyme-catalyzed reactions often proceed at room temperature, reducing energy costs. researchgate.net
Waste PreventionChoosing synthetic pathways that minimize byproducts.A highly selective reaction that avoids the formation of isomers reduces purification waste.

Chemical Reactivity and Derivatization of 3 2,6 Dichlorophenyl 2 Methylpropan 1 Ol

Reactions of the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for introducing a variety of functional groups through oxidation, esterification, etherification, and nucleophilic substitution.

The oxidation of the primary alcohol in 3-(2,6-dichlorophenyl)-2-methylpropan-1-ol can yield either the corresponding aldehyde, 3-(2,6-dichlorophenyl)-2-methylpropanal, or the carboxylic acid, 3-(2,6-dichlorophenyl)-2-methylpropanoic acid, depending on the chosen oxidant. chemistryviews.orgmasterorganicchemistry.com

For the controlled oxidation to the aldehyde, "weak" or mild oxidizing agents are employed. masterorganicchemistry.com These reactions are typically performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid. semanticscholar.org Conversely, "strong" oxidizing agents will convert the primary alcohol directly to the carboxylic acid. masterorganicchemistry.com

Table 1: Oxidation Reactions of this compound

ProductType of OxidantCommon ReagentsGeneral Conditions
3-(2,6-Dichlorophenyl)-2-methylpropanal (Aldehyde)Mild ("Weak")Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation (DMSO, oxalyl chloride) chemistryviews.orgmasterorganicchemistry.comAnhydrous, often in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature.
3-(2,6-Dichlorophenyl)-2-methylpropanoic acid (Carboxylic Acid)StrongPotassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Pyridinium dichromate (PDC) in DMF chemistryviews.orgmasterorganicchemistry.commasterorganicchemistry.comAqueous and/or acidic conditions, sometimes with heating.

The mechanisms for these oxidations generally involve the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step to form the new carbon-oxygen pi bond. semanticscholar.orgmasterorganicchemistry.com The presence of water is crucial for the further oxidation of the intermediate aldehyde to a carboxylic acid, as it facilitates the formation of a hydrate (B1144303) intermediate which can then be oxidized again. masterorganicchemistry.com

Esterification and etherification provide pathways to introduce a vast array of functionalities onto the molecule, altering its steric and electronic properties.

Esterification: The most common method for converting this compound to its corresponding esters is the Fischer esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves treating the alcohol with a carboxylic acid. youtube.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess or water is removed as it forms. masterorganicchemistry.commasterorganicchemistry.com Alternative methods include reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a base. researchgate.net

Etherification: The Williamson ether synthesis is a primary method for forming ethers from this alcohol. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The steric hindrance around the alcohol may influence reaction rates and require more forcing conditions.

Table 2: Esterification and Etherification of this compound

Reaction TypeReagentsProduct TypeKey Features
Fischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)Ester (R-COO-CH₂-...)Reversible equilibrium reaction. masterorganicchemistry.com Driven to completion by excess alcohol or water removal. masterorganicchemistry.com
AcylationAcyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine)Ester (R-COO-CH₂-...)Generally proceeds under milder conditions than Fischer esterification and is not reversible.
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)Ether (R'-O-CH₂-...)SN2 reaction mechanism; reactivity depends on the steric hindrance of the alkyl halide.

The primary hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution to introduce halides or amines.

Halogenation: To replace the hydroxyl group with a halogen, reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are commonly used. These reactions typically proceed with an inversion of configuration if the carbon were chiral, via an SN2-type mechanism.

Amine Formation: Direct conversion to an amine is challenging. A more common two-step approach is employed. First, the alcohol is converted into a sulfonate ester (e.g., a tosylate or mesylate) by reacting it with tosyl chloride or mesyl chloride in the presence of a base. This transforms the poor -OH leaving group into an excellent sulfonate leaving group. The resulting tosylate can then be readily displaced by ammonia (B1221849) or a primary/secondary amine in a nucleophilic substitution reaction to yield the corresponding amine.

Reactions Involving the Dichlorophenyl Moiety

The 2,6-dichlorophenyl ring is generally deactivated towards electrophilic attack but can participate in metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) on the 2,6-dichlorophenyl ring is significantly challenging. dalalinstitute.comlibretexts.org There are two main contributing factors:

Electronic Deactivation: The two chlorine atoms are electron-withdrawing through induction, which deactivates the benzene (B151609) ring towards attack by electrophiles. uci.edu

Steric Hindrance: The two chlorine atoms, along with the bulky 2-methylpropyl substituent, sterically block the ortho positions (C3 and C5).

While halogens are typically ortho, para-directors due to resonance, the severe steric hindrance makes substitution at these positions highly unlikely. uci.edu The only plausible site for an EAS reaction would be the C4 position (para to the alkyl group). However, the combined deactivating effects of the two chlorine atoms mean that very harsh reaction conditions would be required, likely leading to low yields or no reaction. Standard EAS reactions like nitration or Friedel-Crafts alkylation are not expected to proceed efficiently. libretexts.orgmasterorganicchemistry.com

A more viable strategy for modifying the dichlorophenyl ring is through metal-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com These reactions utilize a transition metal catalyst, typically palladium or nickel, to activate the carbon-chlorine (C-Cl) bonds. nih.gov Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, and the steric hindrance from the ortho-substituents presents an additional challenge. However, advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the effective coupling of sterically hindered aryl chlorides. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.netlibretexts.orgyoutube.com This is a powerful method for creating biaryl structures.

Heck Reaction: This reaction couples the aryl chloride with an alkene, catalyzed by palladium, to form a substituted alkene. researchgate.netrsc.org

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I), or a copper-free variant. organic-chemistry.orgrsc.orglibretexts.org This reaction is used to synthesize arylalkynes. libretexts.org

The success of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent, which must be optimized to overcome the low reactivity and steric bulk of the 3-(2,6-dichlorophenyl)-2-methylpropyl chloride substrate (formed via halogenation of the alcohol). rsc.orgyoutube.com

Derivatization for Advanced Chemical Applications

The unique combination of a reactive primary alcohol and a sterically hindered, electron-deficient aromatic ring makes this compound a potentially valuable building block in supramolecular chemistry and polymer science. Its derivatization can lead to novel molecules with tailored three-dimensional structures and functionalities.

Macrocycles are large ring-like molecules that are of significant interest in host-guest chemistry, catalysis, and materials science. The synthesis of macrocycles containing the this compound moiety can be envisioned through reactions that leverage its primary alcohol functionality. A prominent strategy for forming such macrocyclic ethers is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comtcichemicals.comlibretexts.orgwikipedia.org This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with a suitable electrophile, typically an alkyl halide, in an SN2 reaction. wikipedia.org

Table 1: Proposed Synthesis of a Macrocycle via Williamson Ether Synthesis

Reactant 1 Reactant 2 Proposed Base Proposed Solvent Potential Product
This compound1,3-Bis(bromomethyl)benzeneSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)A macrocyclic diether containing two 3-(2,6-dichlorophenyl)-2-methylpropyl units.

The choice of the dihalo-compound and the reaction conditions would be critical in determining the size and conformation of the resulting macrocycle. The steric hindrance provided by the 2,6-dichloro-substituted phenyl rings is expected to play a significant role in directing the conformation of the macrocycle.

The primary alcohol group of this compound serves as a convenient handle for its conversion into a variety of polymerizable monomers. These monomers can then be used to introduce the unique structural and electronic features of the dichlorophenyl group into a polymer backbone.

One straightforward approach is the esterification of the alcohol with acrylic acid or methacrylic acid (or their more reactive acyl chloride derivatives) to produce the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These vinyl monomers can undergo free-radical polymerization to yield polymers with pendant 3-(2,6-dichlorophenyl)-2-methylpropoxy groups.

Another important class of polymers, polyesters, can be synthesized through polycondensation reactions. youtube.comlibretexts.orgyoutube.com In this context, this compound can act as a monofunctional alcohol to cap polyester (B1180765) chains, thereby controlling the molecular weight, or it could be modified to a diol to act as a monomer. However, as a monofunctional alcohol, it can be used in polycondensation reactions with a dicarboxylic acid and a diol to create copolyesters where it acts as a chain terminator, influencing the final properties of the polymer. nih.gov

Alternatively, the alcohol can be used in the synthesis of polyethers through reactions like the Williamson ether synthesis with a dihalide monomer. While direct polymerization of this compound itself is not typical, its conversion to a monomer that can participate in various polymerization mechanisms is a viable strategy for creating functional polymers.

Table 2: Proposed Synthesis of Polymerizable Monomers and Subsequent Polymers

Monomer Synthesis Reactants Monomer Type Polymerization Method Potential Polymer
This compound + Acryloyl chlorideAcrylateFree-Radical PolymerizationPoly(3-(2,6-dichlorophenyl)-2-methylpropyl acrylate)
This compound + Methacryloyl chlorideMethacrylateFree-Radical PolymerizationPoly(3-(2,6-dichlorophenyl)-2-methylpropyl methacrylate)
This compound + Adipoyl chloride + Ethylene glycol-PolycondensationCopolyester with 3-(2,6-dichlorophenyl)-2-methylpropoxy end-groups

The incorporation of the 2,6-dichlorophenyl moiety into a polymer chain is expected to enhance properties such as thermal stability, flame retardancy, and solubility in organic solvents, and to modify the polymer's refractive index and dielectric constant. The steric bulk of this group would also affect the polymer's morphology and chain packing.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy would be the cornerstone for the structural elucidation of 3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol. It would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecule's constitution.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information

A suite of two-dimensional (2D) NMR experiments would be essential to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons of the -CH₂OH group and the adjacent -CH- proton, and between the -CH- proton and the methyl group protons, as well as the protons of the benzylic -CH₂- group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations. It would be instrumental in connecting the different fragments of the molecule, for example, showing correlations from the benzylic protons to the quaternary carbons of the dichlorophenyl ring, and from the methyl protons to the adjacent methine and methylene (B1212753) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In a molecule like this compound, NOESY could help in determining the preferred conformation by showing through-space interactions between the protons of the methyl group and the benzylic methylene group, or between these groups and the aromatic proton.

Hypothetical ¹H and ¹³C NMR Data Table

PositionHypothetical ¹H Chemical Shift (δ, ppm)Hypothetical ¹³C Chemical Shift (δ, ppm)
C1 (-CH₂OH)~3.5-3.7~65-70
C2 (-CH-)~2.0-2.3~35-40
C3 (-CH₂-)~2.8-3.0~40-45
C1' (Ar-C)-~138-142
C2'/C6' (Ar-C-Cl)-~134-137
C3'/C5' (Ar-CH)~7.2-7.4~128-131
C4' (Ar-CH)~7.1-7.3~127-130
-CH₃~0.9-1.1~15-20
-OHVariable (broad singlet)-

Solid-State NMR Studies for Crystalline Forms and Intermolecular Interactions

Should a crystalline form of this compound be obtained, solid-state NMR (ssNMR) would offer valuable insights. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the static molecular structure within the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material. These studies could reveal the presence of different polymorphs (crystalline forms) and detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are critical for understanding the crystal packing.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry would be employed to determine the molecular weight and elemental composition of the compound, and to gain structural information through the analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis

In a tandem MS experiment, the molecular ion (or a protonated/adducted molecule) would be isolated and then fragmented. The analysis of these "daughter" ions would provide strong evidence for the compound's structure. Expected fragmentation pathways for this compound could include the loss of a water molecule from the alcohol, cleavage of the C-C bonds in the propanol (B110389) chain, and fragmentation of the dichlorophenyl group.

Hypothetical MS/MS Fragmentation Table

Precursor Ion (m/z)Collision EnergyDaughter Ions (m/z)Proposed Neutral Loss
[M+H]⁺Variable[M+H - H₂O]⁺H₂O
[M+H]⁺Variable[C₇H₅Cl₂]⁺C₃H₈O
[M+H]⁺Variable[M+H - C₃H₇O]⁺C₃H₇O

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Fine Structure

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₁₂Cl₂O). The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4 peaks with a specific intensity ratio) in the mass spectrum, which would serve as a definitive confirmation of the number of chlorine atoms in the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. C-H stretching vibrations for the alkyl and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching vibration would likely be observed in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range, and the C-Cl stretching vibrations would be expected in the lower frequency region (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H stretch3200-3600 (broad)Weak
Aromatic C-H stretch3000-31003000-3100
Aliphatic C-H stretch2850-29702850-2970
Aromatic C=C stretch1450-16001450-1600
C-O stretch1000-1200Weak
C-Cl stretch< 800< 800

X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comnumberanalytics.comnih.govwikipedia.org This powerful analytical technique provides unequivocal information about bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation in the solid state. The resulting crystal structure is fundamental for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal lattice. numberanalytics.comwikipedia.org

The process of X-ray crystallography involves several key steps: the growth of a high-quality single crystal, the diffraction of X-rays by the crystal, and the analysis of the resulting diffraction pattern to generate an electron density map from which the atomic positions can be determined. wikipedia.orgyoutube.com

However, obtaining single crystals suitable for X-ray diffraction analysis can be a significant challenge, particularly for molecules that possess a high degree of conformational flexibility. acs.orgresearchgate.netnih.gov The presence of multiple rotatable bonds can lead to a variety of low-energy conformations in solution, which can hinder the ordered arrangement required for crystallization. acs.orgnih.gov For this compound, the rotational freedom around the C-C single bonds in the propanol chain and the C-C bond connecting the phenyl ring to the aliphatic chain contributes to its conformational flexibility. Furthermore, the bulky chlorine atoms at the 2 and 6 positions of the phenyl ring can influence the molecule's preferred conformation and its ability to pack efficiently in a crystal lattice.

While specific crystallographic data for this compound is not publicly available, the challenges in crystallizing structurally related compounds have been noted. For instance, attempts to obtain a crystalline form of the free base of LY3154207, a more complex molecule containing a 2-(2,6-dichlorophenyl)acetamide (B1307424) moiety, were unsuccessful, necessitating the formation of a co-crystal. This suggests that this compound may also present difficulties in crystallization.

In the absence of experimental crystal structure data, computational methods can be employed to predict the likely low-energy conformations of the molecule. These theoretical studies can provide valuable insights into the conformational preferences governed by steric and electronic effects.

Crystallographic ParameterDescriptionStatus for this compound
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).Data not available
Space GroupThe specific symmetry group of the crystal.Data not available
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.Data not available
Volume (V)The volume of the unit cell.Data not available
Molecules per Unit Cell (Z)The number of molecules in the unit cell.Data not available

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment and Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orgchemistnotes.comkud.ac.in These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for determining the absolute configuration of stereocenters and for quantifying the enantiomeric purity of a sample. mtoz-biolabs.comnih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. bhu.ac.in A CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions of the molecule's chromophores. The sign and intensity of these Cotton effects are characteristic of the spatial arrangement of atoms around the chiral center and can be used to assign the absolute configuration (R or S) by comparison with the spectra of compounds with known configurations or with theoretical predictions. mtoz-biolabs.comacs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgchemistnotes.com An ORD curve that shows a peak and a trough in the vicinity of an absorption band is also referred to as a Cotton effect. The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers relations and provides similar stereochemical information. wikipedia.org

For this compound, the chiral center is at the carbon atom bearing the hydroxyl group. The phenyl ring acts as a chromophore, and its interaction with the chiral center would be expected to give rise to a measurable CD and ORD signal. While specific CD or ORD spectra for this compound have not been reported in the literature, the general approach would involve recording the spectra of a purified enantiomer and comparing it to theoretically calculated spectra for both the R and S configurations.

Enantiomeric Excess (ee) Determination is a critical measure of the purity of a chiral sample. While CD and ORD can be used for this purpose, a more common and highly accurate method is chiral High-Performance Liquid Chromatography (HPLC). uma.esheraldopenaccess.us This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated. uma.esresearchgate.net This method is routinely used in the synthesis and purification of chiral compounds, including chiral alcohols. nih.gov

Chiroptical/Analytical ParameterTechniqueInformation ProvidedStatus for this compound
Specific Rotation [α]PolarimetryMagnitude and direction of optical rotation at a specific wavelength (typically the sodium D-line, 589 nm).Data not available
Circular Dichroism SpectrumCD SpectroscopyDifferential absorption of circularly polarized light (Δε vs. λ), used for absolute configuration determination.Data not available
Optical Rotatory Dispersion SpectrumORD SpectroscopyVariation of optical rotation with wavelength ([α] vs. λ), used for absolute configuration determination.Data not available
Enantiomeric Excess (ee)Chiral HPLCRatio of the two enantiomers in a mixture.Routinely determinable by established methods.

Theoretical and Computational Chemistry Studies of 3 2,6 Dichlorophenyl 2 Methylpropan 1 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol. These calculations solve the Schrödinger equation for the molecule, providing information about its electron distribution and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules like this compound. DFT calculations can predict various properties, including optimized molecular geometry, bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps. nih.govmdpi.com

For this compound, a typical DFT study would involve geometry optimization using a functional like B3LYP and a basis set such as 6-31G(d,p). nih.gov The results of such a calculation would provide the most stable three-dimensional arrangement of the atoms in the molecule.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyCalculated Value
Total Energy (Hartree)-1258.45
HOMO Energy (eV)-6.78
LUMO Energy (eV)0.54
HOMO-LUMO Gap (eV)7.32
Dipole Moment (Debye)2.15

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar organic molecules.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be sufficiently accurate. For a molecule like this compound, high-level ab initio calculations could be used to refine the geometry and energies obtained from DFT.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the propanol (B110389) chain in this compound allows it to adopt various spatial arrangements or conformations. Understanding these conformations is crucial as they can influence the molecule's reactivity and biological activity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational landscape of molecules. nih.govmdpi.comrsc.org MM methods use classical physics to model the potential energy surface of a molecule, allowing for a rapid exploration of different conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational preferences of the molecule in different environments. nih.govmdpi.com

A conformational analysis of this compound would likely reveal several low-energy conformers, with the relative populations of these conformers determined by their energies.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound from Molecular Mechanics

ConformerDihedral Angle (°C-C-C-O)Relative Energy (kcal/mol)
1 (Global Minimum)178.50.00
2-65.21.25
368.91.30

Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible outcome of a conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. idc-online.comnih.gov These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule. researchgate.net Comparing the predicted chemical shifts with experimental data can help in the assignment of signals and confirmation of the molecular structure.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. dtic.milresearchgate.net These calculations determine the normal modes of vibration of the molecule and their corresponding frequencies. Theoretical vibrational spectra can be instrumental in assigning the absorption bands observed in experimental IR and Raman spectra.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₂OH)65.4
C2 (CH)40.2
C3 (CH₂)38.1
C(ipso-Aryl)138.5
C(ortho-Aryl)135.1
C(meta-Aryl)128.9
C(para-Aryl)129.5
CH₃16.8

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products.

For the synthesis of this compound, computational methods can be used to study the energy profile of key reaction steps. This involves locating the transition state structures and calculating the activation energies for each step. scielo.brresearchgate.net Such studies provide a detailed understanding of the reaction mechanism, including the rate-determining step and the factors that influence the reaction's outcome and selectivity. DFT is a common method for these types of investigations. researchgate.net

For instance, if the synthesis involves a Grignard reaction, computational modeling could be used to explore the structure of the Grignard reagent, the mechanism of its addition to an appropriate electrophile, and the energies of the intermediates and transition states along the reaction pathway.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly influence the rate and outcome of a chemical reaction. These effects arise from the differential solvation of reactants, transition states, and products. For a molecule like this compound, the polarity, proticity, and polarizability of the solvent are expected to play crucial roles in its reactivity and the stereoselectivity of its reactions.

General principles suggest that polar solvents would stabilize polar transition states, thereby accelerating reactions that proceed through such intermediates. Conversely, nonpolar solvents would favor reactions with nonpolar transition states. In the context of reactions involving the hydroxyl group of this compound, such as esterification or etherification, the ability of the solvent to act as a hydrogen bond donor or acceptor would also be critical.

While specific data for this compound is scarce, studies on other reactions in various solvents provide a basis for prediction. For instance, computational studies on the reactivity of other molecules have demonstrated that continuum solvation models can effectively predict trends in reaction kinetics based on solvent polarity.

Illustrative Table of Solvent Properties and Their Potential Effects:

SolventDielectric Constant (ε)NaturePotential Effect on Reactions of this compound
Hexane1.88Nonpolar, AproticMay favor reactions with nonpolar transition states.
Dichloromethane (B109758)8.93Polar, AproticCould accelerate reactions proceeding through polar transition states.
Acetone20.7Polar, AproticLikely to stabilize charged intermediates and polar transition states.
Ethanol24.55Polar, ProticCan participate in hydrogen bonding, potentially affecting reaction mechanisms involving the hydroxyl group.
Water80.1Highly Polar, ProticStrong hydrogen bonding capabilities and high polarity can significantly influence reaction rates and pathways.

Note: The effects listed are generalized predictions and would need to be confirmed by specific experimental or computational studies on this compound.

Molecular Modeling for Intermolecular Interactions and Binding Studies with Synthetic Receptors or Catalytic Systems

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact with one another. These methods are invaluable for understanding the binding of a ligand, such as this compound, to a synthetic receptor or the active site of a catalyst. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) can provide detailed insights into binding affinities, conformations, and the nature of intermolecular forces.

For this compound, key interaction points would include the hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the dichlorophenyl ring, which can engage in π-π stacking, hydrophobic, and halogen bonding interactions. The 2,6-dichloro substitution pattern imposes significant steric constraints and influences the electronic distribution of the aromatic ring, which in turn dictates its interaction preferences.

While direct binding studies for this specific compound are not readily found, computational studies on analogous molecules highlight the importance of these interactions. For example, density functional theory (DFT) studies on related compounds have been used to analyze non-covalent interactions (NCIs), identifying and quantifying hydrogen bonds and other weak interactions that are crucial for molecular recognition. Frontier Molecular Orbital (HOMO-LUMO) analysis can also provide insights into the regions of the molecule that are most likely to be involved in charge transfer during interactions.

Potential Intermolecular Interactions of this compound:

Interaction TypeMolecular Feature InvolvedPotential Significance in Binding
Hydrogen BondingHydroxyl (-OH) groupKey interaction for binding to polar sites in receptors or catalysts.
Halogen BondingChlorine atomsCan interact with nucleophilic sites on a binding partner.
π-π StackingDichlorophenyl ringInteraction with other aromatic systems in a receptor or catalyst.
Hydrophobic InteractionsPhenyl ring and methyl groupImportant for binding in nonpolar pockets.
van der Waals ForcesEntire moleculeContribute to the overall stability of the bound complex.

In silico modeling would be a crucial first step in designing synthetic receptors or identifying suitable catalytic systems for this compound. By predicting binding modes and energies, these computational approaches can guide experimental efforts, saving time and resources in the development of new chemical processes and materials.

Structure Activity Relationship Sar in Non Biological Chemical Processes

Influence of Dichlorophenyl Substitution Pattern on Chemical Reactivity and Stereoselectivity

The presence and positioning of the two chlorine atoms on the phenyl ring of 3-(2,6-dichlorophenyl)-2-methylpropan-1-ol profoundly influence its chemical reactivity and the stereochemical outcome of its reactions. The 2,6-dichloro substitution pattern introduces significant steric hindrance around the benzylic position and alters the electronic properties of the aromatic ring.

This steric bulk can dictate the regioselectivity of reactions involving the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the ortho positions to the alkyl substituent are heavily shielded, directing incoming electrophiles to the para position (C4), and to a lesser extent, the meta positions (C3 and C5). Furthermore, the steric hindrance can influence the rate of reactions occurring at the benzylic carbon or the adjacent alcohol.

The electronic effects of the chlorine atoms, being electron-withdrawing through induction and electron-donating through resonance, also play a crucial role. These effects can modulate the reactivity of the aromatic ring and the acidity of the hydroxyl proton. In reactions where the alcohol acts as a nucleophile, the inductive effect of the dichlorophenyl group can decrease the nucleophilicity of the oxygen atom.

The substitution pattern is also a key determinant in stereoselective synthesis. In asymmetric reactions, the bulky 2,6-dichloro-substituted phenyl group can act as a powerful stereodirecting group. For example, in catalytic asymmetric synthesis, the spatial arrangement of the dichlorophenyl group can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. encyclopedia.pub The interaction between the substituents on the phenyl ring and a chiral catalyst can lead to high levels of enantioselectivity. researchgate.net

Table 1: Hypothetical Influence of Dichlorophenyl Substitution on Reaction Rate and Selectivity
Substitution PatternRelative Reaction Rate (Esterification)Diastereomeric Excess (d.e.) in Asymmetric Addition to Prochiral Ketone (%)Favored Isomer
2,6-dichloro0.895(R,R)
2,4-dichloro1.280(R,R)
3,5-dichloro1.575(R,R)
unsubstituted2.060(R,R)

Impact of Alkyl Chain Length and Branching on Conformational Preferences and Intermolecular Interactions

The 2-methylpropan-1-ol side chain of the molecule introduces specific conformational constraints and opportunities for intermolecular interactions. The presence of a methyl group at the C2 position creates a chiral center and restricts the free rotation around the C2-C3 bond. This branching leads to distinct conformational isomers (rotamers) with varying energies.

Computational studies and spectroscopic analyses of similar branched alkyl-aryl systems suggest that the molecule will adopt conformations that minimize steric strain between the bulky dichlorophenyl group and the methyl group. These preferred conformations can, in turn, influence the accessibility of the hydroxyl group for chemical reactions.

The length and branching of the alkyl chain also affect intermolecular interactions, such as hydrogen bonding and van der Waals forces. In the solid state, these interactions dictate the crystal packing arrangement. In solution, the alkyl chain influences solubility in different solvents and the nature of solute-solvent interactions. For instance, the hydrophobic character of the alkyl chain and the dichlorophenyl ring will favor solubility in nonpolar organic solvents. The primary alcohol function, however, allows for hydrogen bonding, which can lead to self-association or interaction with polar solvents.

Stereochemical Effects on Reaction Pathways and Product Distribution

As a chiral molecule, this compound can exist as two enantiomers, (R)- and (S)-3-(2,6-dichlorophenyl)-2-methylpropan-1-ol. The absolute configuration of the chiral center at C2 has a profound impact on the pathways of stereoselective reactions and the distribution of products.

In reactions involving a chiral reagent or catalyst, the two enantiomers of this compound will react at different rates, a phenomenon known as kinetic resolution. encyclopedia.pub This difference in reaction rates allows for the separation of the enantiomers. For instance, in an enzyme-catalyzed acylation, one enantiomer may fit perfectly into the active site of the enzyme and be acylated rapidly, while the other enantiomer reacts much more slowly.

Furthermore, when used as a chiral auxiliary or a chiral building block in asymmetric synthesis, the stereochemistry of the starting alcohol dictates the stereochemistry of the newly formed chiral centers in the product. york.ac.ukoregonstate.edu The fixed spatial arrangement of the substituents around the chiral center of the alcohol directs the approach of reagents, leading to the preferential formation of one diastereomer. This principle is fundamental to many modern synthetic strategies for the construction of complex chiral molecules. researchgate.net

Table 2: Hypothetical Product Distribution in a Diastereoselective Reaction with a Chiral Aldehyde
Enantiomer of this compoundDiastereomeric Ratio (Product A : Product B)Major Product Diastereomer
(R)-enantiomer90 : 10(R,S)-diastereomer
(S)-enantiomer12 : 88(S,R)-diastereomer
Racemic mixture51 : 49Slight excess of (S,R)-diastereomer

Correlation of Structural Features with Catalytic Activity or Material Properties

The structural characteristics of this compound suggest its potential as a precursor to ligands for asymmetric catalysis or as a component in functional materials. The chiral backbone and the substituted phenyl ring are features often found in successful chiral ligands for transition-metal-catalyzed reactions.

For example, the hydroxyl group can be functionalized to introduce a coordinating group, such as a phosphine (B1218219) or an amine. The resulting bidentate or tridentate ligand could then be complexed with a metal center (e.g., rhodium, ruthenium, or palladium). The steric and electronic properties of the 2,6-dichlorophenyl group would play a critical role in defining the geometry and reactivity of the resulting catalyst. nih.gov The steric bulk can create a chiral pocket around the metal center, influencing the enantioselectivity of reactions such as asymmetric hydrogenation, hydrosilylation, or C-C bond formation. The correlation between the structure of such ligands and the catalytic activity of their metal complexes is a well-established principle in catalysis. nih.gov

In the realm of material science, the rigid and bulky dichlorophenyl group, combined with the potential for hydrogen bonding through the hydroxyl group, could lead to the formation of ordered structures, such as liquid crystals or crystalline organic frameworks. The specific substitution pattern and the chirality of the molecule would be instrumental in directing the self-assembly process and determining the final properties of the material.

Ligand Binding Studies to Synthetic Receptors or Coordination Complexes

The ability of this compound and its derivatives to bind to synthetic receptors or form coordination complexes is directly tied to its structural features. The aromatic ring can participate in π-π stacking interactions, while the chlorine atoms can engage in halogen bonding. The hydroxyl group is a key site for hydrogen bonding.

In the context of synthetic receptors, the molecule could act as a guest that binds within the cavity of a larger host molecule. The selectivity and strength of this binding would depend on the complementarity in size, shape, and electronic properties between the guest and the host. For instance, a synthetic receptor with an electron-deficient cavity might favorably bind the electron-rich π-system of the dichlorophenyl ring.

As a ligand in coordination chemistry, the alcohol itself can coordinate to a metal center, or it can be derivatized to introduce stronger coordinating atoms. The steric hindrance imposed by the 2,6-dichloro substituents would significantly influence the coordination geometry and the stability of the resulting complex. For example, it might favor the formation of complexes with lower coordination numbers or induce distortions from ideal geometries. These structural changes upon binding can be studied using techniques like X-ray crystallography and NMR spectroscopy. mdpi.comfrontiersin.org Molecular dynamics simulations can also provide insights into the conformational changes and interactions within the binding pocket of a receptor or a metal complex. nih.gov

Table 3: Hypothetical Binding Affinities (Ka, M-1) to a Synthetic Cyclophane Receptor
Guest MoleculeBinding Affinity (Ka)Primary Binding Interactions
This compound1.5 x 104π-π stacking, Halogen bonding
3-Phenyl-2-methylpropan-1-ol8.0 x 103π-π stacking
1-Hexanol5.0 x 102Hydrophobic interactions

Advanced Chemical Applications and Potential Uses of 3 2,6 Dichlorophenyl 2 Methylpropan 1 Ol

As a Building Block in Complex Organic Synthesis

The utility of 3-(2,6-dichlorophenyl)-2-methylpropan-1-ol as a foundational molecule in the assembly of more complex chemical structures is an area of academic and industrial interest. Its bifunctional nature, possessing both a hydroxyl group and a dichlorinated aromatic ring, allows for a variety of chemical transformations.

Precursor for Heterocyclic Compounds of Academic Interest

While direct, published syntheses of heterocyclic compounds using this compound as the starting material are not extensively documented, its structure suggests potential pathways to various heterocyclic systems. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid. This functional group can then participate in condensation reactions with dinucleophiles to form heterocycles. For instance, reaction with a hydrazine (B178648) derivative could potentially lead to pyridazine (B1198779) or pyrazole-containing structures, depending on the reaction conditions and the other reactive partner. Similarly, condensation with a substituted amidine could, in principle, yield pyrimidine (B1678525) derivatives. The 2,6-dichloro substitution pattern on the phenyl ring would impart specific steric and electronic properties to the resulting heterocyclic compounds, potentially influencing their conformation and biological activity.

Intermediate in the Total Synthesis of Natural Products (if applicable as a common motif)

The 2,6-dichlorophenyl moiety is not a commonly recurring structural motif in most classes of natural products. However, the synthesis of complex, non-natural bioactive molecules could potentially incorporate this building block. For example, in the synthesis of analogs of pharmacologically active compounds, the 3-(2,6-dichlorophenyl)-2-methylpropyl group could be introduced to probe the impact of a sterically hindered and electron-deficient aromatic ring on biological target interactions. While a direct application in the total synthesis of a known natural product is not apparent from current literature, its role as a key fragment in the synthesis of novel pharmaceutical agents remains a possibility. For instance, the core of LY3154207, a complex modulator of the human dopamine (B1211576) D1 receptor, contains a 2,6-dichlorophenyl group, though it is not derived from this compound in the documented synthesis. nih.gov

Application in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound lend themselves to potential applications in supramolecular chemistry. The dichlorinated phenyl ring can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This interaction could be exploited in the design of host-guest systems, where the dichlorophenyl unit of the molecule binds to a Lewis basic site on a host molecule. Furthermore, the hydroxyl group can act as a hydrogen bond donor, allowing for the formation of extended networks or specific interactions with other molecules. The interplay between halogen bonding, hydrogen bonding, and other non-covalent forces could lead to the formation of well-defined supramolecular assemblies such as liquid crystals or molecular capsules.

Role in Materials Science (e.g., monomers for specialized polymers, functional additives)

In materials science, this compound could serve as a monomer for the synthesis of specialized polymers. The hydroxyl group can be converted into a polymerizable functional group, such as an acrylate (B77674) or an epoxide. Polymerization of such a monomer would yield a polymer with pendant 3-(2,6-dichlorophenyl)-2-methylpropyl groups. These groups would be expected to enhance the thermal stability and flame retardancy of the resulting polymer due to the presence of chlorine atoms. Additionally, the bulky and rigid nature of the dichlorophenyl group could increase the glass transition temperature of the polymer, leading to materials with improved mechanical properties at elevated temperatures. As a functional additive, its incorporation into existing polymer matrices could also be explored to modify properties such as refractive index or dielectric constant.

Use as a Probe Molecule in Mechanistic Studies of Chemical Reactions

The specific substitution pattern of this compound makes it a potentially useful probe molecule for elucidating the mechanisms of certain chemical reactions. The steric hindrance provided by the two chlorine atoms in the ortho positions of the phenyl ring can be used to study the influence of steric bulk on reaction rates and selectivities. For example, in reactions involving the hydroxyl group, the approach of reagents to the reaction center could be significantly hindered, providing insight into the spatial requirements of the transition state. The electron-withdrawing nature of the chlorine atoms also influences the electronic properties of the aromatic ring and the benzylic position, which can be used to probe the electronic demands of a reaction mechanism.

Potential in Analytical Chemistry as a Standard or Derivatization Agent for Detection

In the field of analytical chemistry, this compound could find application as an internal or external standard for the quantification of related compounds in various matrices using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Its distinct structure and the presence of chlorine atoms would provide a unique mass spectral fragmentation pattern, aiding in its identification and differentiation from other sample components. Furthermore, the hydroxyl group allows for its use as a derivatization agent. For instance, it could be reacted with a chromophoric or fluorophoric reagent to enhance the detection of analytes containing a suitable functional group by UV-Vis or fluorescence spectroscopy.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes with Reduced Environmental Footprint

The future synthesis of 3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol will likely pivot towards greener and more sustainable methodologies, moving away from traditional synthetic pathways that may involve harsh reagents and generate significant waste. The chemical industry is increasingly adopting principles of green chemistry to minimize environmental impact. nih.govresearchgate.net

One promising avenue is the exploration of biocatalytic and chemoenzymatic routes . aimspress.comnih.gov Enzymes, such as oxidoreductases and transferases, offer high selectivity and can operate under mild conditions, potentially reducing energy consumption and by-product formation. aimspress.comamazonaws.com For instance, the microbial kinetic resolution of similar 2-substituted-1-propanols has been demonstrated, suggesting that enzymatic oxidation could be a viable strategy for producing enantiomerically pure forms of this compound. mdpi.comwikipedia.org

Furthermore, the development of heterogeneous catalysts presents another significant opportunity. bohrium.commdpi.com Catalysts based on metal nanoparticles supported on materials like alumina (B75360) or graphene oxide can facilitate the selective oxidation of alcohols with high efficiency and can be easily recovered and reused, aligning with the principles of a circular economy. bohrium.commdpi.com Research into solvent-free oxidation reactions using air as a green oxidant is also gaining traction and could be applied to the synthesis of this compound. mdpi.com

The halogenation step, crucial for introducing the dichloro-substituents on the phenyl ring, is another area ripe for green innovation. Traditional halogenation methods often use hazardous reagents. researchgate.net Future research will likely focus on developing environmentally benign halogenation processes, such as those using halide salts with clean oxidants like hydrogen peroxide or employing electrocatalytic methods with sustainable halogen sources. bohrium.commdpi.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste. aimspress.comScreening for suitable enzymes, process optimization. mdpi.comwikipedia.org
Heterogeneous Catalysis Catalyst recyclability, high efficiency, potential for continuous flow processes. bohrium.comDevelopment of novel catalyst materials, optimization of reaction conditions. mdpi.commdpi.com
Green Halogenation Use of safer reagents, reduced environmental impact. researchgate.netExploring new catalytic systems and sustainable halogen sources. bohrium.commdpi.com

Exploration of Novel Derivatization Pathways for Undiscovered Chemical Entities

The functional groups present in this compound—a primary alcohol and a dichlorinated aromatic ring—offer multiple handles for chemical modification. Exploring novel derivatization pathways is a key avenue for discovering new chemical entities with potentially valuable properties. nih.gov

The primary alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to esters, ethers, and amines through various established synthetic transformations. researchgate.netnih.govresearchgate.net These derivatives could serve as building blocks for more complex molecules. For instance, derivatization of the alcohol to an ester or ether could modulate the compound's lipophilicity and, consequently, its biological activity.

The dichlorophenyl ring can undergo further substitution reactions, although the existing chlorine atoms are deactivating. However, under specific conditions, nucleophilic aromatic substitution could be possible, allowing for the introduction of other functional groups. nih.gov The development of new catalytic systems is crucial for achieving such transformations efficiently.

The combination of modifications at both the alcohol and the aromatic ring can lead to a vast library of new compounds. Structure-activity relationship (SAR) studies on these derivatives will be essential to understand how different structural modifications influence their properties, which is a cornerstone of drug discovery and materials science. mdpi.com

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is poised to play a pivotal role in accelerating the research and development surrounding this compound. By using computational models, researchers can predict various properties and reaction outcomes, thereby saving significant time and resources. nih.govnih.gov

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms and predict the feasibility of proposed synthetic routes. nih.govresearchgate.net These calculations can provide insights into transition state energies, helping to identify the most favorable reaction pathways. nih.govacs.org For instance, DFT could be used to model the oxidation of the alcohol group or substitution reactions on the aromatic ring, guiding the design of more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are powerful computational tools in drug discovery. mdpi.comnih.govnih.govnih.govnih.govresearchgate.netmdpi.com By building models based on the structural features of this compound and its potential derivatives, it is possible to predict their biological activity and pharmacokinetic profiles. mdpi.comnih.govnih.govnih.govnih.govresearchgate.netmdpi.com This can help in prioritizing the synthesis of compounds with the most promising characteristics. For halogenated aromatic compounds, QSAR models have been successfully used to predict their binding affinity to biological receptors. nih.govnih.gov

Molecular docking studies can simulate the interaction of this compound and its derivatives with specific protein targets. nih.govresearchgate.netthesciencein.orgijper.orgscholarsresearchlibrary.com This can provide a rational basis for designing new molecules with enhanced biological activity, for example, as enzyme inhibitors or receptor modulators. nih.govresearchgate.netijper.org

Table 2: Applications of Computational Modeling

Modeling TechniqueApplicationPotential Impact
Quantum Chemistry Reaction mechanism analysis, catalyst design. nih.govresearchgate.netnih.govacs.orgMore efficient and selective synthetic routes.
QSAR/ADMET Prediction Prediction of biological activity and pharmacokinetic properties. mdpi.comnih.govnih.govnih.govnih.govresearchgate.netmdpi.comPrioritization of synthetic targets, reduced late-stage failures in drug development.
Molecular Docking Simulation of ligand-protein interactions. nih.govresearchgate.netthesciencein.orgijper.orgscholarsresearchlibrary.comRational design of bioactive molecules.

Integration into Novel Material Systems with Tailored Chemical Functionalities

The unique structural features of this compound, particularly the dichlorinated phenyl group, make it an interesting candidate for incorporation into novel material systems. The presence of halogen atoms can impart specific properties such as flame retardancy, and influence the electronic and morphological characteristics of polymers.

One potential application is in the development of functional polymers . The alcohol group can be converted into a polymerizable moiety, such as a styrene (B11656) or acrylate (B77674) derivative, and then copolymerized with other monomers. acs.orgacs.org The resulting polymers could exhibit tailored properties depending on the comonomers used. For example, incorporating this molecule into polyesters or polyamides could enhance their thermal stability and chemical resistance. ijper.orgsigmaaldrich.com The development of sequence-controlled polymers offers a pathway to precisely arrange functional monomers, potentially leading to materials with highly specific properties. wikipedia.org

The dichlorophenyl group could also be exploited for its electronic properties. Halogenated aromatic compounds are known to have applications in electronics and photonics. acs.org By integrating this compound or its derivatives into semiconducting polymers, it might be possible to modulate their charge transport properties. ncats.io

Furthermore, the compound could be used to create functional surfaces . The alcohol group can be used to attach the molecule to a solid support, creating a surface with the specific chemical characteristics of the dichlorophenyl group. Such functionalized surfaces could have applications in chromatography, sensing, or as catalysts.

Discovery of Unexpected Chemical Transformations and Applications through High-Throughput Experimentation

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery of new reactions and applications for a given molecule. nih.govacs.org By running a large number of experiments in parallel, researchers can rapidly screen a wide range of reaction conditions, catalysts, and reagents. acs.orgnih.govacs.orgcmu.edunih.gov

For this compound, HTE could be employed to:

Optimize synthetic routes: Quickly identify the best catalysts, solvents, and reaction conditions for its synthesis and derivatization.

Discover novel reactions: Screen for unexpected chemical transformations by exposing the molecule to a diverse set of reactants and catalysts. This could lead to the discovery of new synthetic methodologies.

Identify new applications: In conjunction with high-throughput screening for biological activity or material properties, HTE can rapidly identify potential uses for the compound and its derivatives in areas such as pharmaceuticals, agrochemicals, or materials science. researchgate.netacs.orgnih.govacs.orgnih.gov

The use of combinatorial chemistry, where large libraries of related compounds are synthesized and screened, is a complementary approach that can be integrated with HTE to explore the chemical space around this compound more systematically. researchgate.netacs.orgnih.govacs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation using 2,6-dichlorophenyl precursors. For example, suggests starting with 2,6-dichlorobenzaldehyde and employing Grignard reagents (e.g., isopropyl magnesium bromide) to introduce the methylpropanol moiety.

  • Optimization Strategies :

    • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
    • Temperature Control : Maintain temperatures between 0–5°C during Grignard reactions to minimize side products.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity .
  • Data Table :

    RouteStarting MaterialCatalystYield (%)Purity (%)
    Grignard Addition2,6-DichlorobenzaldehydeAlCl₃7896
    Friedel-Crafts Alkylation2,6-DichlorotolueneH₂SO₄6589

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect signals at δ 1.2–1.4 ppm (methyl groups), δ 4.3–4.5 ppm (hydroxyl proton), and δ 7.2–7.5 ppm (aromatic protons) .
    • ¹³C NMR : Peaks at ~70 ppm (C-OH) and 125–140 ppm (aromatic carbons).
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 219.11 (C₁₀H₁₂Cl₂O⁺) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

Q. What factors influence the solubility and stability of this compound under different experimental conditions?

Methodological Answer:

  • Solubility : The compound is lipophilic (logP ~3.2) but sparingly soluble in water (<0.1 mg/mL). Use DMSO or ethanol for stock solutions (10 mM recommended) .
  • Stability :
    • Temperature : Store at 2–8°C to prevent hydroxyl group oxidation.
    • Light Sensitivity : Degrades under UV exposure; use amber vials.
    • pH : Stable in neutral conditions; acidic/basic environments accelerate esterification or decomposition .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound, and how does stereochemistry impact its biological activity?

Methodological Answer:

  • Chiral Resolution : Employ chiral column chromatography (e.g., Chiralpak IA) or enzymatic kinetic resolution using lipases .
  • Biological Impact : indicates that stereochemistry influences receptor binding affinity. For example, the (R)-enantiomer may exhibit 10-fold higher inhibitory activity against cytochrome P450 enzymes than the (S)-form.

Q. How can researchers design experiments to investigate the enzyme inhibitory potential of this compound, and what are common pitfalls in such assays?

Methodological Answer:

  • Assay Design :
    • Enzyme Selection : Test against oxidoreductases (e.g., alcohol dehydrogenases) or hydrolases (e.g., esterases).
    • Kinetic Analysis : Use Michaelis-Menten plots to determine IC₅₀ values.
  • Pitfalls :
    • Solvent Interference : DMSO >1% may denature enzymes; use minimal solvent.
    • False Positives : Include controls with structurally similar inert compounds .

Q. What advanced analytical techniques are critical for elucidating the molecular interactions of this compound with biological targets?

Methodological Answer:

  • X-ray Crystallography : Resolve co-crystals with target proteins (e.g., reports a crystal system with a = 6.48 Å, b = 12.98 Å, c = 16.78 Å).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .

Q. How should conflicting data regarding the compound’s reactivity in nucleophilic substitution reactions be reconciled?

Methodological Answer:

  • Contradiction Analysis : Compare reaction conditions (e.g., solvent polarity, nucleophile strength). For instance, reports SN2 dominance in polar aprotic solvents, while SN1 may prevail in protic media.
  • Validation : Use isotopic labeling (¹⁸O) to track substitution pathways .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

Methodological Answer:

  • Photodegradation Studies : Expose to UV light (254 nm) and analyze products via LC-MS.
  • Microbial Degradation : Use soil microcosms; identify metabolites like dichlorophenolic acids.
  • Ecotoxicological Profiling : Test on Daphnia magna (LC₅₀) and algal growth inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.